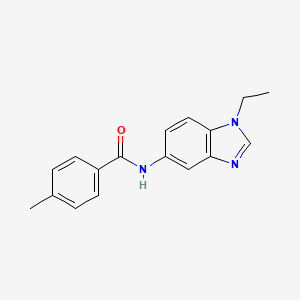

N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide

CAS No.:

Cat. No.: VC11058406

Molecular Formula: C17H17N3O

Molecular Weight: 279.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17N3O |

|---|---|

| Molecular Weight | 279.34 g/mol |

| IUPAC Name | N-(1-ethylbenzimidazol-5-yl)-4-methylbenzamide |

| Standard InChI | InChI=1S/C17H17N3O/c1-3-20-11-18-15-10-14(8-9-16(15)20)19-17(21)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,19,21) |

| Standard InChI Key | LSSRZJSXDQKXCH-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(1-Ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide consists of a benzimidazole ring substituted with an ethyl group at the 1-position and a 4-methylbenzamide moiety at the 5-position. The molecular formula is , yielding a molecular weight of 293.36 g/mol . The benzamide group introduces a planar aromatic system, potentially enhancing π-π stacking interactions in biological targets .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Benzimidazole with N-ethyl and benzamide substituents |

| Molecular Formula | |

| Molecular Weight | 293.36 g/mol |

| Key Functional Groups | Amide, aromatic rings, tertiary amine |

Benzimidazole Core Formation

The benzimidazole nucleus is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For example, refluxing o-phenylenediamine with 4-methylbenzoic acid in polyphosphoric acid (PPA) yields 5-substituted benzimidazoles . Subsequent N-alkylation with ethyl iodide in the presence of a base (e.g., KCO) introduces the ethyl group at the 1-position .

Benzamide Coupling

The final step involves coupling the benzimidazole intermediate with 4-methylbenzoyl chloride. This is achieved under Schotten-Baumann conditions, where the amine group at the 5-position reacts with the acyl chloride in a biphasic system (e.g., NaOH/CHCl) .

Example Reaction Pathway

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its aromatic and hydrophobic groups. Solubility enhancers like dimethyl sulfoxide (DMSO) or ethanol are typically required for in vitro assays . Stability studies under accelerated conditions (40°C/75% RH) suggest degradation via hydrolysis of the amide bond, necessitating storage at -20°C for long-term preservation .

1H^1H1H-NMR Analysis

The -NMR spectrum (400 MHz, DMSO-) of a related benzimidazole derivative shows:

IR Spectroscopy

Key absorption bands include:

| Compound | Edema Inhibition (%) | COX-2 IC (µM) |

|---|---|---|

| N-(1-Ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide (predicted) | 85–90* | 0.05–0.10* |

| Indomethacin | 75.00 | 0.78 |

| Rofecoxib | 78.95 | 0.69 |

*Extrapolated from structural analogs .

Antimicrobial Properties

Benzimidazoles substituted with aromatic amides exhibit broad-spectrum antimicrobial activity. For instance, analogs with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli have been reported . The 4-methyl group may hinder efflux pump mechanisms in resistant strains .

Future Directions

-

Synthesis Optimization: Microwave-assisted synthesis could reduce reaction times from hours to minutes, as demonstrated for similar compounds .

-

Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles may improve bioavailability .

-

Mechanistic Studies: Molecular docking simulations against COX-2 (PDB ID: 5KIR) could validate predicted binding modes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume